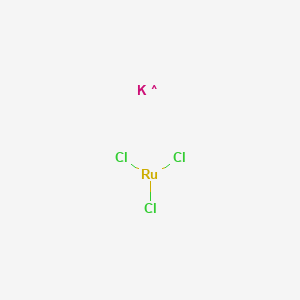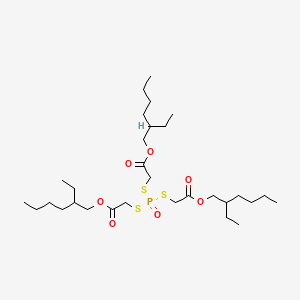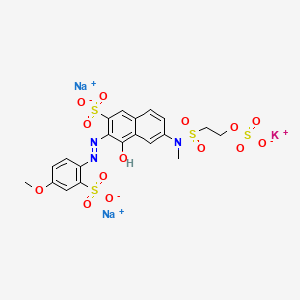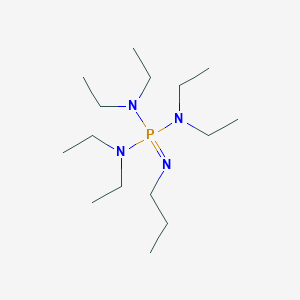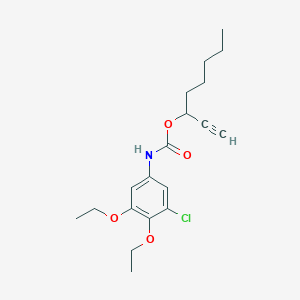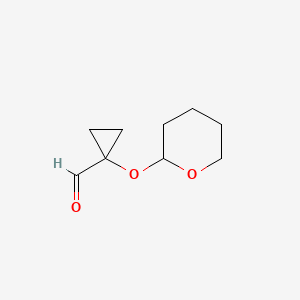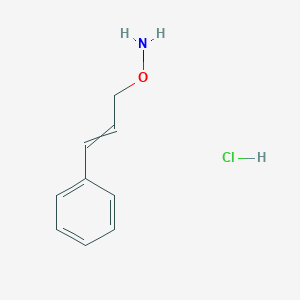![molecular formula C18H13NO2 B14415136 (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone CAS No. 86842-83-3](/img/structure/B14415136.png)
(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of indolizinone derivatives, which are known for their diverse chemical reactivity and potential use in organic electronics and photonics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone typically involves a multi-step process. One common method is the cyclocondensation reaction, where starting materials undergo a series of chemical transformations to form the desired compound. The reaction conditions often include the use of solvents such as toluene, ethyl acetate, chloroform, and DMSO, and may require specific catalysts to facilitate the reaction .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
化学反应分析
Types of Reactions: (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone is studied for its potential use in organic synthesis and as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile compound for research .
Biology and Medicine: They may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In industry, this compound may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its photophysical properties make it a candidate for optoelectronic applications .
作用机制
The mechanism of action of (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone is primarily related to its ability to participate in intramolecular charge transfer (ICT) processes. This involves the movement of electrons within the molecule, which can affect its electronic and photophysical properties. The presence of donor-acceptor architecture in the molecule facilitates these processes, making it suitable for applications in optoelectronics .
相似化合物的比较
- Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone
- Indolo[2,3-b]pyrrolo[3,4-c]quinolin-2-yl(phenyl)methanone
Comparison: Compared to similar compounds, (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone exhibits unique photophysical properties, such as fluorescence in the blue-orange region and good emission intensity in various solvents. Its relatively low-lying LUMO levels and good thermal stability make it a promising candidate for optoelectronic applications .
属性
CAS 编号 |
86842-83-3 |
|---|---|
分子式 |
C18H13NO2 |
分子量 |
275.3 g/mol |
IUPAC 名称 |
(4-methylfuro[2,3-b]indolizin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C18H13NO2/c1-12-14-9-5-6-10-19(14)15-11-16(21-18(12)15)17(20)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI 键 |
VIUXLQQERILLTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=CN2C3=C1OC(=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
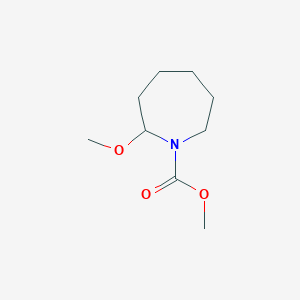
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)
